![molecular formula C35H57ClN2O5 B14463240 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 72361-56-9](/img/structure/B14463240.png)
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine; 2-(butoxymethyl)oxirane; 2-(chloromethyl)oxirane; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex chemical entity with a molecular formula of C35H57ClN2O5 . This compound is a combination of several functional groups, including amines, oxiranes, and phenols, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine 2-(butoxymethyl)oxirane and 2-(chloromethyl)oxirane . The final step involves the incorporation of the phenolic group, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol , through a condensation reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products .
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: The oxirane rings can be reduced to diols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohols.
Substitution: Various substituted amines and derivatives.
科学研究应用
This compound finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the oxirane groups.
Epichlorohydrin: Contains oxirane groups but lacks the phenolic and amine functionalities.
Isophorone diamine: Contains amine groups but lacks the oxirane and phenolic functionalities
Uniqueness
The uniqueness of this compound lies in its combination of diverse functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
72361-56-9 |
|---|---|
分子式 |
C35H57ClN2O5 |
分子量 |
621.3 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C10H22N2.C7H14O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-9(2)4-8(12)5-10(3,6-9)7-11;1-2-3-4-8-5-7-6-9-7;4-1-3-2-5-3/h3-10,16-17H,1-2H3;8H,4-7,11-12H2,1-3H3;7H,2-6H2,1H3;3H,1-2H2 |
InChI 键 |
BLMKRJBHDWEXCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC1CO1.CC1(CC(CC(C1)(C)CN)N)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
相关CAS编号 |
72361-56-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
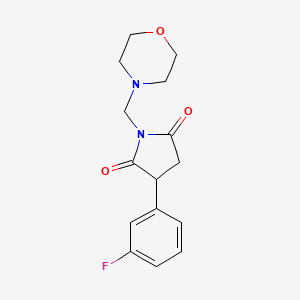

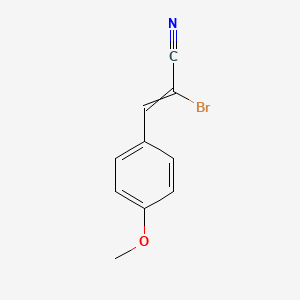
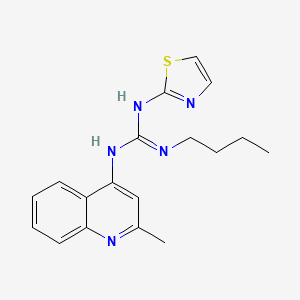
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
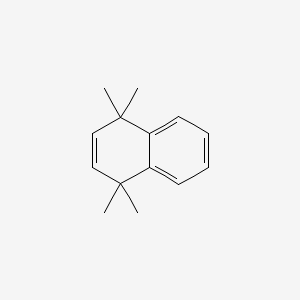

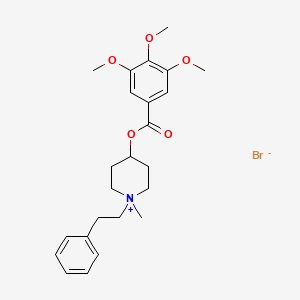

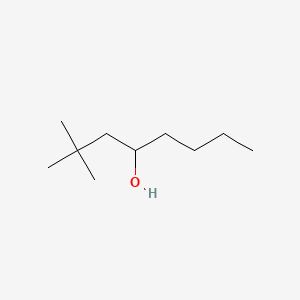
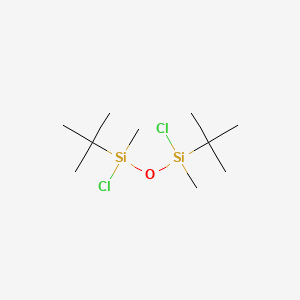
phosphanium chloride](/img/structure/B14463232.png)

